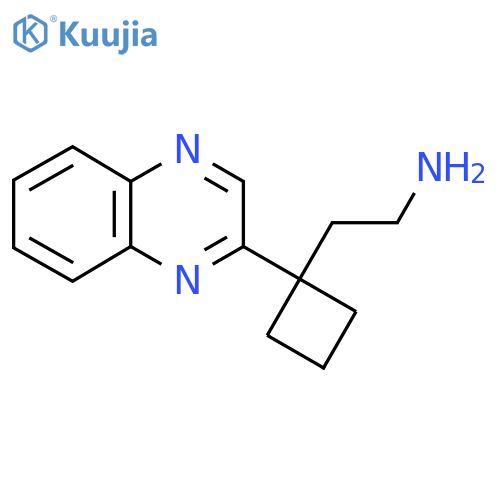Cas no 2229588-24-1 (2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine)

2229588-24-1 structure
商品名:2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine
2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine
- 2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine
- 2229588-24-1
- EN300-1822956
-
- インチ: 1S/C14H17N3/c15-9-8-14(6-3-7-14)13-10-16-11-4-1-2-5-12(11)17-13/h1-2,4-5,10H,3,6-9,15H2
- InChIKey: KFUKNAUDIBTDIL-UHFFFAOYSA-N
- ほほえんだ: N1C2C=CC=CC=2N=CC=1C1(CCN)CCC1
計算された属性
- せいみつぶんしりょう: 227.142247555g/mol
- どういたいしつりょう: 227.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1822956-0.25g |
2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |
2229588-24-1 | 0.25g |
$1235.0 | 2023-09-19 | ||
| Enamine | EN300-1822956-10g |
2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |
2229588-24-1 | 10g |
$5774.0 | 2023-09-19 | ||
| Enamine | EN300-1822956-10.0g |
2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |
2229588-24-1 | 10g |
$6697.0 | 2023-05-27 | ||
| Enamine | EN300-1822956-0.05g |
2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |
2229588-24-1 | 0.05g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1822956-2.5g |
2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |
2229588-24-1 | 2.5g |
$2631.0 | 2023-09-19 | ||
| Enamine | EN300-1822956-5g |
2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |
2229588-24-1 | 5g |
$3894.0 | 2023-09-19 | ||
| Enamine | EN300-1822956-5.0g |
2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |
2229588-24-1 | 5g |
$4517.0 | 2023-05-27 | ||
| Enamine | EN300-1822956-1.0g |
2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |
2229588-24-1 | 1g |
$1557.0 | 2023-05-27 | ||
| Enamine | EN300-1822956-0.1g |
2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |
2229588-24-1 | 0.1g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1822956-0.5g |
2-[1-(quinoxalin-2-yl)cyclobutyl]ethan-1-amine |
2229588-24-1 | 0.5g |
$1289.0 | 2023-09-19 |
2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine 関連文献
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
2229588-24-1 (2-1-(quinoxalin-2-yl)cyclobutylethan-1-amine) 関連製品
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
